2-Cyclobutoxypyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxypyrimidin-5-amine is a chemical compound with the molecular formula C8H11N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxypyrimidin-5-amine typically involves the reaction of cyclobutanol with 2-chloropyrimidine-5-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclobutanol attacks the chlorinated pyrimidine, replacing the chlorine atom with the cyclobutoxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxypyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-Cyclobutoxypyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxypyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Aminopyrimidine: Shares the pyrimidine core but lacks the cyclobutoxy group.
2-Cyclopropoxypyrimidin-5-amine: Similar structure but with a cyclopropoxy group instead of cyclobutoxy.
2-Cyclohexyloxypyrimidin-5-amine: Contains a cyclohexyloxy group, offering different chemical properties.
Uniqueness: 2-Cyclobutoxypyrimidin-5-amine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-cyclobutyloxypyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3,9H2 |
InChI Key |
PEMJAWOSINNXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.